![molecular formula C6H3Cl2F2N B1404724 2,4-Dichloro-5-(difluoromethyl)pyridine CAS No. 1256833-30-3](/img/structure/B1404724.png)
2,4-Dichloro-5-(difluoromethyl)pyridine
Overview
Description
2,4-Dichloro-5-(difluoromethyl)pyridine is a chemical compound with the CAS Number: 1256833-30-3 . It has a molecular weight of 198 and its IUPAC name is 2,4-dichloro-5-(difluoromethyl)pyridine .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-(difluoromethyl)pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . One method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5-(difluoromethyl)pyridine is C6H3Cl2F2N . The InChI code for this compound is 1S/C6H3Cl2F2N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H .Physical And Chemical Properties Analysis
2,4-Dichloro-5-(difluoromethyl)pyridine is a low melting solid . It has a melting point range of 37 - 40 degrees Celsius .Scientific Research Applications
Catalytic Applications in Organic Synthesis
2,4-Dichloro-5-(difluoromethyl)pyridine and its derivatives are extensively used as precursors and catalysts in the synthesis of various organic compounds. For instance, they have been employed in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. These compounds are used with diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, highlighting their versatility in catalytic applications (Parmar, Vala, & Patel, 2023).
Role in Chemosensing Applications
Pyridine derivatives, including 2,4-Dichloro-5-(difluoromethyl)pyridine, are significant in chemosensing applications due to their high affinity for various ions and neutral species. They are employed as highly effective chemosensors for the determination of different species in various samples, such as environmental, agricultural, and biological samples. This demonstrates their potential in developing new, biologically active compounds and highly selective and effective chemosensors for various applications (Abu-Taweel et al., 2022).
Environmental Biodegradability and Toxicology
The presence of difluoromethyl groups in compounds like 2,4-Dichloro-5-(difluoromethyl)pyridine is of particular interest in environmental studies, especially concerning the biodegradation of polyfluoroalkyl chemicals. These compounds are potential precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which have been the subject of many regulations due to their toxic profiles. Studies have focused on their biodegradability and the microbial degradation pathways, shedding light on the environmental fate and effects of these chemicals (Liu & Mejia Avendaño, 2013).
Photoreactive Systems and Photon-based Electronics
Some derivatives of 2,4-Dichloro-5-(difluoromethyl)pyridine exhibit photochromic activity, making them valuable for photon-based electronics. The photochromic activity results from the intramolecular transfer of benzylic proton to pyridyl nitrogen, which is assisted by the ortho-nitro group. This property, along with their inherent polystability and small structural change during photoreactions, makes them potential candidates for photon-based electronics applications (Naumov, 2006).
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-5-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSNCUKWHZYAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(difluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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